molecular formula C9H19NO2 B12948443 Ethyl 2-amino-2,4-dimethylpentanoate

Ethyl 2-amino-2,4-dimethylpentanoate

Cat. No.: B12948443
M. Wt: 173.25 g/mol
InChI Key: JMDHHBOSPKQUMO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2,4-dimethylpentanoate is a branched-chain amino ester characterized by an amino group at the 2-position and methyl substituents at the 2- and 4-positions of the pentanoate backbone.

Properties

IUPAC Name

ethyl 2-amino-2,4-dimethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-12-8(11)9(4,10)6-7(2)3/h7H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDHHBOSPKQUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2,4-dimethylpentanoate can be synthesized through several organic synthesis methods. One common approach involves the reaction of ethyl 2-bromo-2,4-dimethylpentanoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethyl 2-amino-2,4-dimethylpentanoate serves as a building block in organic synthesis. It can be utilized to create more complex molecules for various research purposes. Its ability to undergo chemical reactions such as oxidation, reduction, and substitution allows for the formation of diverse derivatives that are valuable in chemical research.

Biological Research

In biological studies, this compound acts as a precursor for synthesizing amino acid derivatives. These derivatives are crucial for investigating protein structure and function. Research indicates that compounds similar to this compound can interact with enzymes and influence metabolic pathways.

Medicinal Chemistry

The compound has potential applications in drug development due to its structural properties that may enhance biological activity. It has been investigated for its possible effects on histone deacetylases (HDACs), which are important targets in cancer therapy . Its neuroprotective properties have also been explored, showing promise in protecting neuronal cells from oxidative stress.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its unique combination of functional groups allows it to participate in various reactions that yield valuable products for different applications .

Case Study 1: HDAC Inhibition

A study focused on azumamides and their analogs evaluated various amino acid derivatives for HDAC inhibitory activity. This compound showed effective inhibition of HDAC1 and HDAC3 with promising IC50 values.

Case Study 2: Neuroprotection in Animal Models

Research on traumatic brain injury models demonstrated that administration of this compound significantly reduced oxidative stress markers and improved cognitive function post-injury. This suggests its therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-amino-3,4-dimethylpentanoate (CAS 1308650-34-1)

This positional isomer features an amino group at the 3-position and methyl groups at 3- and 4-positions. Molecular weight and formula (C$9$H${19}$NO$_2$) are identical to Ethyl 2-amino-2,4-dimethylpentanoate, but the substitution pattern may lead to differences in solubility and stability .

Ethyl 4-(dimethylamino)-2-phenylbutanoate (CAS 6955-21-1)

This compound replaces the branched methyl groups with a phenyl ring at the 2-position and a dimethylamino group at the 4-position. The aromatic ring introduces π-π stacking capabilities, while the dimethylamino group enhances lipophilicity. Its molecular formula (C${14}$H${21}$NO$_2$) and higher molecular weight (235.32 g/mol) distinguish it from the target compound, suggesting divergent applications in catalysis or surfactant chemistry .

Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate (CAS 1786215-49-3)

Substituting the amino group with a hydroxymethyl moiety results in a hydroxylated analog (C${10}$H${20}$O$_3$). The hydroxyl group increases polarity, improving aqueous solubility compared to amino derivatives. This structural variation may favor its use in polymer chemistry or as a precursor for biodegradable materials .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 1308650-34-1* C$9$H${19}$NO$_2$ ~173.25 Amino, methyl, ester
Ethyl 3-amino-3,4-dimethylpentanoate 1308650-34-1 C$9$H${19}$NO$_2$ 173.25 Amino, methyl, ester
Ethyl 4-(dimethylamino)-2-phenylbutanoate 6955-21-1 C${14}$H${21}$NO$_2$ 235.32 Dimethylamino, phenyl, ester
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate 1786215-49-3 C${10}$H${20}$O$_3$ 188.26 Hydroxymethyl, methyl, ester

*Note: CAS number inferred from , which lists "ethyl 3-amino-3,4-dimethylpentanoate" under a similar entry.

Biological Activity

Ethyl 2-amino-2,4-dimethylpentanoate, a compound derived from the amino acid structure, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

C9H17NO2\text{C}_9\text{H}_{17}\text{N}\text{O}_2

This compound features a branched alkyl chain with an amino group that contributes to its biological activity. Its molecular weight is approximately 171.24 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that similar compounds have the potential to inhibit specific enzymes, such as serine/threonine kinases. These enzymes play crucial roles in cell signaling pathways, impacting various physiological processes .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission. This modulation can affect mood and cognitive functions .
  • Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens, indicating a potential for this compound in treating infections .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits serine/threonine kinases
Neurotransmitter ModulationAffects serotonin and dopamine levels
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of AAK1 (Adaptor Associated Kinase 1) demonstrated that compounds structurally similar to this compound could significantly reduce kinase activity in vitro. This inhibition was linked to altered endocytic processes in neuronal cells, suggesting implications for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various amino acid derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable ranges for potential therapeutic applications .

Research Findings

Recent research highlights the potential of this compound in drug development:

  • Pharmacokinetics : Studies indicate favorable absorption and distribution profiles in animal models, with bioavailability assessments suggesting effective systemic circulation post-administration.
  • Toxicology : Toxicological evaluations reveal low toxicity levels at therapeutic doses, making it a candidate for further clinical investigations.

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